molecular formula C23H25N5O5 B193074 Doxazosin, (R)- CAS No. 70918-17-1

Doxazosin, (R)-

货号 B193074
CAS 编号: 70918-17-1
分子量: 451.5 g/mol
InChI 键: RUZYUOTYCVRMRZ-HXUWFJFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Doxazosin, ®- is a medication used to treat high blood pressure (hypertension) and symptoms of an enlarged prostate (benign prostatic hyperplasia [BPH]) . It belongs to the general class of medicines called antihypertensives . It is a quinazoline derivative that acts as a competitive alpha1-antagonist .


Synthesis Analysis

The synthesis of Doxazosin, ®- involves complex chemical reactions. A study on the separation, characterization, and quantitation of process-related substances of the anti-hypertensive drug doxazosin mesylate by reversed-phase LC with PDA and ESI-MS as detectors was conducted . The study reported that doxazosin mesylate was analyzed for monitoring the reactions involved during process development .


Molecular Structure Analysis

Doxazosin, ®- has a molecular formula of C23H25N5O5 . Its molecular weight is 451.5 g/mol . The structure of Doxazosin, ®- includes a quinazoline ring substituted by an amino group at position 4, methoxy groups at positions 6 and 7, and a piperazin-1-yl group at position 2 .


Chemical Reactions Analysis

The chemical reactions involved in the formation of Doxazosin, ®- are complex and involve multiple steps. A study on the thermal behavior of antihypertensive drug doxazosin mesilate as raw material and in the form of tablets was conducted . The study reported significant changes in nightmares and overall PTSD symptoms among the participants .

科学研究应用

1. Overcoming Osimertinib Resistance in Cancer Cells

  • Summary of Application: Doxazosin, a classic alpha 1-adrenoceptor antagonist, is used to treat hypertension and benign prostatic hyperplasia. It has been examined for its anticancer effects in various types of malignancies from the viewpoint of drug repositioning or repurposing . Specifically, it has been found to overcome osimertinib resistance in cancer cells .
  • Methods of Application: The study demonstrated that doxazosin induced autophagy and enhanced the anticancer effects of osimertinib on the cancer cells and cancer stem cells of non-small cell lung cancer, pancreatic cancer, and glioblastoma .
  • Results or Outcomes: The osimertinib-sensitizing effects of doxazosin were suppressed by 3-methyladenine, an inhibitor of autophagy, which suggested that the effects of doxazosin were mediated by autophagy .

2. Anticancer Properties on Overexpressing EGFR/HER2 Cell Lines

  • Summary of Application: Doxazosin has been found to exhibit antiproliferative activity in breast cancer cell lines with similar inhibitory activity to gefitinib, a selective inhibitor of EGFR in the active state (EGFRAC) .
  • Methods of Application: Molecular dynamics (MD) simulation with the molecular mechanics generalized Born surface area (MMGBSA) approach was employed to explore the structural and energetic features that guide the inhibitory properties of doxazosin and gefitinib in overexpressing EGFR/HER2 cell lines .
  • Results or Outcomes: The results suggest that doxazosin exerts its inhibitory properties in breast cancer cell lines by targeting EGFR/HER2 but mainly HER2 in the inactive state (HER2IN), whereas gefitinib by targeting mainly EGFRAC .

3. Photochemical Behavior in Simulated Environmental Conditions

  • Summary of Application: The photochemical behavior of doxazosin (DOX) in simulated environmental conditions using natural waters taken from local rivers as a solvent was studied .
  • Methods of Application: The chemical characteristics of applied waters was done and a correlation analysis was used to explain the impact of individual parameters of matrix on the rate of the DOX degradation .
  • Results or Outcomes: The study provided insights into the degradation rate of Doxazosin in different environmental conditions .

4. Control of Therapy-Related Hypertension in Cancer Patients

  • Summary of Application: Doxazosin is used for patients with cancer to control therapy-related hypertension caused by anti-VEGF drugs . It is well-tolerated by these patients .
  • Methods of Application: The study involved administering Doxazosin to patients with cancer who were experiencing hypertension as a side effect of their anti-VEGF therapy .
  • Results or Outcomes: Doxazosin was found to effectively control the hypertension in these patients without affecting the growth of non-tumor cells .

5. Attenuation of Virulence Factors and Biofilm Formation in Gram-Negative Bacteria

  • Summary of Application: Doxazosin has been found to attenuate the virulence factors and biofilm formation in Gram-negative bacteria .
  • Methods of Application: The study investigated the probable anti-virulence and anti-quorum sensing activities of Doxazosin against Proteus mirabilis and Pseudomonas aeruginosa .
  • Results or Outcomes: Doxazosin significantly diminished the biofilm formation and release of quorum sensing-controlled Chromobacterium violaceum pigment and virulence factors in P. aeruginosa and P. mirabilis .

6. Antiproliferative Activity in Breast Cancer Cell Lines

  • Summary of Application: Doxazosin has been found to exhibit antiproliferative activity in breast cancer cell lines .
  • Methods of Application: The study involved treating breast cancer cell lines with Doxazosin and observing its effects on cell proliferation .
  • Results or Outcomes: Doxazosin was found to have similar inhibitory activity to gefitinib, a selective inhibitor of EGFR in the active state .

7. Treatment of Hypertension and Benign Prostatic Hyperplasia

  • Summary of Application: Doxazosin is used for the treatment of hypertension and benign prostatic hyperplasia .
  • Methods of Application: In a study, patients with both hypertension and benign prostatic hyperplasia were treated with doxazosin as monotherapy for 16 weeks .
  • Results or Outcomes: A significant decrease in systolic and diastolic blood pressure was noted after 16 weeks of treatment with doxazosin . Improvement of the prostatic symptoms was found in 83.9% of the patients after 16 weeks .

8. Anticancer Properties on Overexpressing EGFR/HER2 Cell Lines

  • Summary of Application: Doxazosin has been found to exhibit antiproliferative activity in breast cancer cell lines .
  • Methods of Application: The study involved treating breast cancer cell lines with Doxazosin and observing its effects on cell proliferation .
  • Results or Outcomes: Doxazosin was found to have similar inhibitory activity to gefitinib, a selective inhibitor of EGFR in the active state .

9. Safety and Efficacy in Older Adults

  • Summary of Application: A systematic review and meta-analysis supported the development of recommendations to reduce potentially inappropriate prescribing of adrenergic alpha-1 receptor antagonists like Doxazosin in older adults .
  • Methods of Application: The study involved a comprehensive review of the literature on the use of Doxazosin in older adults .
  • Results or Outcomes: The study provided evidence supporting the safety and efficacy of Doxazosin in older adults .

未来方向

Doxazosin has potential for future research and development. A study suggested that doxazosin may be of value for some individuals with PTSD but problematic for others . The study recommended that alternative formulations of doxazosin, such as the immediate-release formulation, should be studied . Future research should examine moderators of treatment tolerability and treatment effects to best identify those who will or will not benefit from doxazosin .

属性

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-30-18-11-14-15(12-19(18)31-2)25-23(26-21(14)24)28-9-7-27(8-10-28)22(29)20-13-32-16-5-3-4-6-17(16)33-20/h3-6,11-12,20H,7-10,13H2,1-2H3,(H2,24,25,26)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZYUOTYCVRMRZ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4COC5=CC=CC=C5O4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Doxazosin, (R)-

CAS RN

70918-17-1
Record name Doxazosin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070918171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOXAZOSIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6HQ441M9W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-6,7-bismethoxyquinazoline (III) (3.2 grams, 13.35 mmole), Compound 4 from Example 2 (3.4 grains, 13.75 mmole) and n-butanol (72 ml) were subjected to a 50 ml round-bottom flask and heated under refluxing for 3.5 hours under a nitrogen atmosphere. Cooling to 75° C., the solid products were filtered and collected, dried in an oven to obtain 5.25 grams of Doxazosin hydrochloride (10.76 mmole, Yield: 81%). The Doxazosin hydrochloride was added to a 1N NaOH solution and heated for dissolution. After cooling, the solution was extracted with 150 ml of dichloromethane twice. The organic layer was filtered and dried with anhydrous sulfate, and concentrated to obtain 4.61 grams of white Doxazosin solid: 1H NMR (CDCl3) δ 3.63-4.09 (m, 8 H), 3.91 (s, 3H), 3.96 (s, 3H), 4.35 (dd, J=11.9, 7.9 Hz, 1H), 4.52 (dd, J=11.9, 2.4 Hz, 1H), 4.88 (dd, J=7.9, 2.4 Hz, 1H), 6.85-6.95 (m, 5H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-amino-2-chloro-6,7-dimethoxyquinazoline (3.2 g, 13.35 mmol) and compound 1 (3.4 g, 13.75 mmol) prepared from Example 3 were dissolved in 72 mL of n-butanol. The mixture was refluxed under nitrogen for 3.5 hours. After cooling to 75° C., the solid product was obtained by filtration and dried to afford 5.25 g of hydrochloride salt of Doxazosin (10.76 mmol, 81% yield). 1 N NaOH solution was added to the salt. The mixture was heated to help the salt dissolved. After cooling, the mixture was extracted with 150 mL of dichloromethane twice. The organic layer was dried with anhydrous sodium sulfate and concentrated to afford 4.61 g of Doxazosin.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
72 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

In a reaction vessel, 0.25 mol (45.0 g) of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, tetrahydrofuran (328 ml) and 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine (0.22 mol; 63.58 g) were charged and contents were stirred at 20-25° C. for 5-10 min. To the resulting mixture dicyclohexylcarbodiimide (0.26 mol; 54.0 g) was added and stirring continued at 20-25° C. for 1.5 hr. To the resulting reaction mass charcoal was added and contents were stirred at 26-28° C. for 45 min. The contents were filtered through celite and washed with tetrahydrofuran. The solvent was distilled out at 35° C. under reduced pressure to obtain solid residue. Acetone (1000 ml) was added to the solid and contents were refluxed for 2 hr. On cooling to 25-28° C., the slurry was filtered, washed with acetone and dried at 60° C. under reduced pressure to obtain 93 g of doxazosin base (HPLC purity −99.0%).
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
63.58 g
Type
reactant
Reaction Step One
Quantity
328 mL
Type
solvent
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxazosin, (R)-
Reactant of Route 2
Reactant of Route 2
Doxazosin, (R)-
Reactant of Route 3
Reactant of Route 3
Doxazosin, (R)-
Reactant of Route 4
Reactant of Route 4
Doxazosin, (R)-
Reactant of Route 5
Reactant of Route 5
Doxazosin, (R)-
Reactant of Route 6
Reactant of Route 6
Doxazosin, (R)-

Citations

For This Compound
47
Citations
H Tian, L Ren, D HE, D Zhao - Chinese Pharmacological …, 1987 - pesquisa.bvsalud.org
Aim To study effects of intraduodenal administration of S-doxazosin, R-doxazosin and rac-doxazosin on the carotid blood pressure and urinary bladder function in anesthetized rats. …
Number of citations: 4 pesquisa.bvsalud.org
A Hatano, R Tang, PD Walden, H Lepor - European journal of …, 1996 - Elsevier
The α-adrenoceptor antagonist properties of doxazosin and its enantiomers were characterized using human prostate tissue and cell membranes isolated from rat-1 fibroblast …
Number of citations: 33 www.sciencedirect.com
HG Lu, LF Liu, LM Ren, QH Zhao, LH Duan… - Yao xue xue bao …, 2007 - europepmc.org
Doxazosin, a high selective alpha1-adrenoceptor antagonist, is considered as the first-line therapy for the patients with benign prostatic hyperplasia (BPH) and also produce several …
Number of citations: 7 europepmc.org
S MA, L REN, D Zhao, Z ZHU, M Wang… - Acta pharmacologica …, 2006 - Wiley Online Library
Aim: To study chiral selective effects of doxazosin enantiomers on blood pressure and urinary bladder pressure in anesthetized rats. Methods: In anesthetized rats, the carotid blood …
Number of citations: 21 onlinelibrary.wiley.com
T Wolak, R Toledano, V Novack, A Sharon… - Journal of …, 2014 - journals.lww.com
Objective: The aim of the current study was to evaluate the effect of α blockers on the cardiac outcomes of hypertensive patients who underwent myocardial perfusion imaging (MPI). …
Number of citations: 19 journals.lww.com
H LU, D Zhao, L Ren - Chinese Pharmacological Bulletin, 1986 - pesquisa.bvsalud.org
0.05). Phenylephrine induced contractile responses in a concentration-dependent manner in the dorsal detrusor strips, but not in the ventral detrusor strips. S-doxazosin, R-doxazosin …
Number of citations: 4 pesquisa.bvsalud.org
JA Rodríguez-Feo, J Fortes, E Aceituno… - Journal of …, 2000 - journals.lww.com
Background Increased apoptosis has recently been reported in the heart of spontaneously hypertensive rats (SHRs). Objective To investigate the molecular basis of apoptosis in the left …
Number of citations: 38 journals.lww.com
EV Gonzaga, SS Vieira, JLJ Vilaca… - Crystal Growth & …, 2019 - ACS Publications
… That means their crystals contain an equimolecular mixture of the doxazosin R and S enantiomers (Figure S2, Supporting Information). Figure 2 shows the overlay of the DB backbone …
Number of citations: 5 pubs.acs.org
I Os, HP Stokke… - Journal of …, 1999 - journals.lww.com
The α 1-blocker doxazosin is a well-established therapy for hypertension and benign prostatic hyperplasia; however, in its standard form, a multiple-step titration regimen is usually …
Number of citations: 46 journals.lww.com
Y Matsui, K Eguchi, S Shibasaki, J Ishikawa… - Journal of …, 2008 - journals.lww.com
Objectives Doxazosin is reported to increase the incidence of congestive heart failure. The benefits of doxazosin, for controlling morning blood pressure as well as its effect on the left …
Number of citations: 27 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。